2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine
CAS No.: 1171807-81-0
Cat. No.: VC8211659
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171807-81-0 |
---|---|
Molecular Formula | C14H19N3O |
Molecular Weight | 245.32 g/mol |
IUPAC Name | 2-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3 |
Standard InChI Key | BPILZOWSNJKECS-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC |
Canonical SMILES | CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]ethanamine, reflects its bifunctional design:
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A 3-methoxyphenyl group (C6H4-OCH3) attached to an ethylamine backbone.
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A 1-methyl-1H-pyrazol-5-ylmethyl group bonded to the amine nitrogen .
The molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol . The Canonical SMILES string (CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC) and InChIKey (QUDYNIMUWXJAAX-UHFFFAOYSA-N) further delineate its connectivity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C14H19N3O | |
Molecular Weight | 245.32 g/mol | |
CAS Registry Number | 1171807-81-0 | |
Canonical SMILES | CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
InChIKey | QUDYNIMUWXJAAX-UHFFFAOYSA-N |
Crystallographic and Conformational Insights
While no direct crystallographic data exists for this compound, analogous structures (e.g., benzimidazole derivatives) exhibit planar aromatic systems with bond lengths of 1.288–1.393 Å for C–N bonds in heterocyclic rings . The pyrazole ring in this compound likely adopts a similar planar conformation, stabilized by π-electron delocalization.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine typically involves:
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Formation of the Ethanamine Backbone: Alkylation of 3-methoxyphenethylamine with a pyrazole-containing electrophile.
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Introduction of the Methylpyrazole Group: Coupling reactions using 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions .
A related compound, N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine (CAS 1173085-38-5), demonstrates the adaptability of this synthetic route by substituting the methyl group with ethyl at the pyrazole nitrogen .
Reactivity Profile
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Amine Functionality: The primary amine participates in Schiff base formation, acylation, and alkylation reactions.
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Pyrazole Ring: Susceptible to electrophilic substitution at the 3- and 4-positions due to electron-rich nitrogen atoms .
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Methoxy Group: Provides sites for demethylation or O-alkylation under acidic or basic conditions .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data reveals a boiling point of 394.8±27.0 °C at standard pressure and a density of 1.1±0.1 g/cm³ . The compound’s solubility is influenced by its polar amine and methoxy groups, suggesting moderate solubility in polar organic solvents like ethanol or DMSO.
Table 2: Physical Properties
Property | Value | Source |
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Boiling Point | 394.8 ± 27.0 °C | |
Density | 1.1 ± 0.1 g/cm³ | |
Predicted LogP | ~2.5 (estimated) | – |
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C–O methoxy).
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NMR: ¹H NMR would show singlet peaks for the methyl groups on the pyrazole (δ 3.8 ppm) and methoxy (δ 3.7 ppm), with aromatic protons in the δ 6.5–7.5 ppm range .
Supplier | Location | Catalog Number | Purity |
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ChemScene, LLC | New Jersey, USA | CS-0300560 | >95% |
BOC Sciences | New York, USA | BB000320 | >98% |
Both suppliers offer custom synthesis services, with prices ranging from $200–$500 per gram depending on scale .
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